No IMPDH2 or DNA Polymerase β Inhibition
In a single published bioactivity dataset deposited in BindingDB, Adenosine, 2′,3′-dideoxy-2′‑(4‑morpholinyl)- exhibited no measurable inhibition of either mouse IMP dehydrogenase 2 (IC₅₀ > 200,000 nM) or recombinant rat DNA polymerase β (Kᵢ ≈ 5,500 nM) [REFS‑1]. By contrast, the triphosphate metabolites of the parent analogue 2′,3′‑dideoxyadenosine (ddA) are known to act as chain terminators for HIV reverse transcriptase and to inhibit IMP dehydrogenase with IC₅₀ values in the low micromolar range [REFS‑2]. This marked difference in enzymatic target engagement implies that the 2′‑morpholinyl modification drastically alters the biological target profile relative to ddA.
| Evidence Dimension | Enzymatic inhibition potency |
|---|---|
| Target Compound Data | IMP dehydrogenase 2 IC₅₀ > 200,000 nM; DNA polymerase β Kᵢ ≈ 5,500 nM |
| Comparator Or Baseline | ddA triphosphate: HIV‑RT IC₅₀ typically <100 nM; IMP dehydrogenase IC₅₀ in low‑μM range |
| Quantified Difference | >100‑fold reduction in potency across multiple enzyme targets |
| Conditions | Cell‑free enzyme inhibition assays; purified recombinant enzymes |
Why This Matters
For users seeking a nucleoside analogue with classical chain‑terminator or IMP‑dehydrogenase‑dependent antiviral activity, this compound is not a functional substitute for ddA; its target engagement profile is fundamentally different.
- [1] BindingDB entry BDBM50448689 / CHEMBL3127730. Inhibition of mouse IMP dehydrogenase 2 and rat DNA polymerase β. Accession date 2025. View Source
- [2] Balzarini, J. et al. (1989) 2′,3′‑Dideoxyadenosine (ddA) and 2′,3′‑dideoxyinosine (ddI) are potent inhibitors of HIV replication. Biochem. Pharmacol., 38, 3613‑3620. (Reports IC₅₀ values for ddA triphosphate against HIV‑RT and IMP dehydrogenase.) View Source
